Ammonium beryllium fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

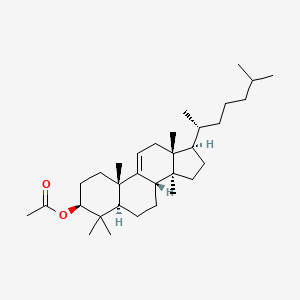

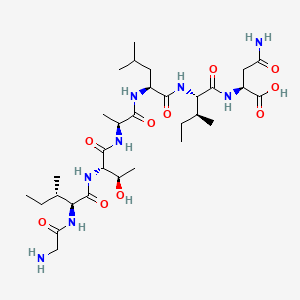

Ammonium Beryllium Fluoride is a water-insoluble Beryllium source used in oxygen-sensitive applications, such as metal production . It is a white crystalline solid and highly hygroscopic . This compound is the principal precursor for the manufacture of beryllium metal .

Synthesis Analysis

The synthesis of Ammonium Beryllium Fluoride involves the decomposition of bertrandite or phenacite with ammonium chloride, followed by the leaching of ammonium tetrafluoroberyllate and precipitation from a beryllium hydroxide solution . Another study discusses the thermal behavior of NH4HF2, indicating that the gasification of this material begins in the solid state from 343 K and continues after the melting point (398 K) in the liquid state .Chemical Reactions Analysis

The chemical reaction process of magnesiothermic reduction of BeF2 has been studied . The thermal analysis indicated that the gasification of this material begins in the solid state from 343 K, approximately, and continues after the melting point (398 K) in the liquid state . The released gases were condensed and characterized, suggesting the formation of a new species, the “NH4HF2 gas” .Physical And Chemical Properties Analysis

Ammonium Beryllium Fluoride is generally immediately available in most volumes. The average mass of Ammonium Beryllium Fluoride is 121.083 Da .Aplicaciones Científicas De Investigación

Extraction of Beryllium

A technique using ammonium hydrofluoride (NH4HF2) to decompose beryl ore at low temperature is proposed. This process extracts beryllium fluoride (BeF2) as a soluble compound, with a product yield up to 93%. A process flow sheet for producing beryllia (BeO) and BeF2 is also proposed (Thorat, Tripathi, & Sathiyamoorthy, 2011).

Mineral Processing

Ammonium fluoride, including ammonium hydrofluoride, is considered as a fluorinating agent for the decomposition of silicon components in ores. Its use in the deep processing of silicon, zirconium, titanium, and beryllium minerals is examined, highlighting the advantages of ammonium fluoride in mineral processing (Dyachenko, 2022).

Purification of Beryllium Solutions

A study on the ammonium-fluoride method for beryllium materials processing explores the purification of solutions from silicon macroscales. This includes assessing the effects of silicon on beryllium behavior in fluoride solutions and establishing the distribution of these elements during the technology testing (D’yachenko et al., 2016).

Beryllium Fluoride Production

A method for producing beryllium fluoride from the product of ammonium fluoride processing of beryllium-containing raw material is described. This includes determining the temperature mode and the thermal dissociation mechanism of ammonium tetrafluoroberyllate (Kraydenko et al., 2016).

Hydrometallurgy of Beryllium

The extraction flow sheet of beryllium from beryl ore in hydrometallurgy aims at converting beryllium values of the ore into ammonium beryllium fluoride. This process is essential for the production of beryllium metal and its alloys (Saha, 1994).

Mecanismo De Acción

Safety and Hazards

Ammonium Beryllium Fluoride is poisonous by ingestion and inhalation . It may cause skin sensitization . Inhalation may cause chemical pneumonitis . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Ammonium fluorides are considered the most convenient and technological fluorinating agents for the decomposition of the silicon component of ores . They have aroused great interest in the scientific-technological field for their multiple applications such as the synthesis of complex inorganic fluorides, organic synthesis, fabrication of two-dimensional materials (MXenes), surface modification, digestion of refractory materials, recovery of valuable metals from minerals, among others . The material will be useful in the further introduction of fluoride technologies at enterprises for the processing of quartz, zircon, ilmenite, and phenakite .

Propiedades

InChI |

InChI=1S/Be.FH.H3N/h;1H;1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCPZIYKQVRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

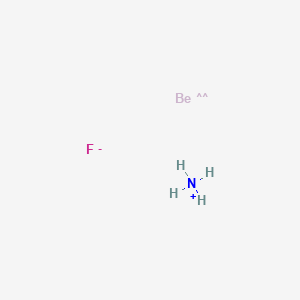

[Be].[NH4+].[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeFH4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721405 |

Source

|

| Record name | Ammonium fluoride--beryllium (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.049 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanium;beryllium;fluoride | |

CAS RN |

12430-98-7 |

Source

|

| Record name | Ammonium fluoride--beryllium (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)